Bienvenue dans la boutique en ligne BenchChem!

Quinoxaline-2-carboxamide

Antimycobacterial Tuberculosis MIC determination

Quinoxaline-2-carboxamide (CAS 5182-90-1) is the minimal pharmacophoric core of a broadly explored class of nitrogen-containing heterocyclic compounds. The scaffold comprises a fused benzene–pyrazine ring system bearing a primary carboxamide at the 2‑position.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 5182-90-1
Cat. No. B189723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-2-carboxamide
CAS5182-90-1
Synonymsquinoxaline-2-carboxamide
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)N
InChIInChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13)
InChIKeyCGJMVNVWQHPASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline-2-carboxamide (CAS 5182-90-1): Core Scaffold Procurement for Antimycobacterial and Kinase-Targeted Drug Discovery


Quinoxaline-2-carboxamide (CAS 5182-90-1) is the minimal pharmacophoric core of a broadly explored class of nitrogen-containing heterocyclic compounds. The scaffold comprises a fused benzene–pyrazine ring system bearing a primary carboxamide at the 2‑position. It serves as a privileged starting point for derivatisation into antimycobacterial agents, kinase inhibitors, and anticancer candidates [1]. The parent scaffold's synthetic accessibility via condensation of o‑phenylenediamine with α‑keto esters/carboxylic acids supports rapid analog generation for structure–activity relationship campaigns [2]. Its physicochemical properties—melting point 195 °C, molecular weight 173.17 g/mol, solubility in DMSO and ethanol —provide a standard baseline for procurement specifications.

Why Quinoxaline-2-carboxamide (CAS 5182-90-1) Cannot Be Interchanged with Pyrazinamide, Quinoxaline-2‑carboxylic Acid, or Indole‑2‑carboxamide in Drug Discovery Pipelines


Despite superficial structural analogy, quinoxaline-2-carboxamide occupies a distinct chemical space from its closest in‑class relatives. The carboxamide at C‑2 is critical: quinoxaline-2-carboxylic acid (CAS 879‑65‑2) shows negligible antimycobacterial activity (MIC >128 µg/mL against M. tuberculosis) , while appropriately N‑substituted quinoxaline-2-carboxamides achieve MIC values as low as 3.91 µg/mL against M. tuberculosis H37Ra [1]. Pyrazinamide, a first‑line antitubercular, is a pyrazine—not quinoxaline—derivative; its MIC of 6.25–150 µg/mL [2] overlaps with but does not predict quinoxaline‑2‑carboxamide activity because the benzo‑fusion alters both lipophilicity and target engagement. Indole‑2‑carboxamides target MmpL3 [3], whereas quinoxaline‑2‑carboxamides engage DprE1, DNA topoisomerase, VEGFR, PI3Kα, and EGFR [1][4][5]—a multi‑target profile that cannot be replicated by simple scaffold swapping.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Quinoxaline-2-carboxamide (CAS 5182-90-1) Derivatives vs. Clinically Relevant Comparators


N‑Benzyl Quinoxaline‑2‑carboxamides Achieve MIC Values 2‑ to 40‑Fold Lower Than Pyrazinamide Against M. tuberculosis H37Ra

In a systematically evaluated series of N‑phenyl and N‑benzyl quinoxaline‑2‑carboxamides, the most active N‑benzyl derivatives achieved MIC values of 3.91 µg/mL against M. tuberculosis H37Ra [1]. This is 2‑ to 40‑fold more potent than the first‑line drug pyrazinamide, which exhibits an MIC of 6.25–150 µg/mL under comparable in vitro conditions [2]. The N‑benzyl substitution was critical: N‑phenyl analogs with identical benzyl‑group substituents were consistently less active [1]. Furthermore, quinoxaline‑2‑carboxylic acid—the direct acid analog—is essentially inactive (MIC >128 µg/mL) , demonstrating that the carboxamide group is indispensable for antimycobacterial potency.

Antimycobacterial Tuberculosis MIC determination

Selective Cytotoxicity of N‑(Naphthalen‑1‑ylmethyl)quinoxaline‑2‑carboxamide (Compound 29): Cancer‑Cell Selectivity Over Non‑Cancerous Human Cells

N‑(Naphthalen‑1‑ylmethyl)quinoxaline‑2‑carboxamide (compound 29) displayed selective cytotoxicity against three human cancer cell lines with IC50 values of 37.3 µM (HepG2, hepatocellular carcinoma), 49.6 µM (SK‑OV‑3, ovarian adenocarcinoma), and 68.5 µM (PC‑3, prostate adenocarcinoma) [1]. Crucially, the compound was non‑toxic to the non‑cancerous human kidney proximal tubule HK‑2 cell line (IC50 >250 µM) and to the glioblastoma U‑87 MG and kidney cancer A498 lines (IC50 >250 µM) [1]. This selectivity profile contrasts with the broad cytotoxicity of many quinoxaline 1,4‑di‑N‑oxide derivatives, which show toxicity toward VERO cells at similar concentrations [2]. Compound 29 was also completely inactive against mycobacterial, bacterial, and fungal strains (all MIC ≥399 µM), confirming target‑class specificity [1].

Anticancer Selective cytotoxicity HepG2

Quinoxaline‑2‑carboxamide Derivative 11 Inhibits EGFR Tyrosine Kinase with IC50 = 0.508 nM, Comparable to the Clinical Inhibitor Erlotinib

A quinoxaline‑2‑carboxamide derivative (compound 11, bearing an N‑substituted carboxamide at C‑2) exhibited potent EGFR‑TK inhibition with an IC50 of 0.508 nM, approaching the potency of the FDA‑approved EGFR inhibitor erlotinib (IC50 = 0.439 nM) [1]. In anti‑proliferative assays across three cancer cell lines, compound 11 achieved IC50 values of 1.32 µM (HCT116 colon), 1.41 µM (HePG2 liver), and 1.18 µM (MCF7 breast), comparable to both doxorubicin (IC50 1.41, 0.90, 1.01 µM respectively) and erlotinib (IC50 1.63, 1.57, 1.49 µM) [1]. The non‑quinoxaline comparator quinazoline (the core of erlotinib) achieves EGFR inhibition but lacks the synthetic derivatisation flexibility at positions 3, 6, and 7 that the quinoxaline scaffold provides [2].

EGFR inhibitor Tyrosine kinase Anticancer

3‑Arylamino‑quinoxaline‑2‑carboxamide (6be) Exhibits Superior In Silico PI3Kα Binding Affinity Compared to Clinical PI3K Inhibitors XL‑147 and LY294002

In a molecular docking study against PI3Kα (PDB: 3ZIM), N‑(3‑aminopropyl)‑3‑(4‑chlorophenyl)amino‑quinoxaline‑2‑carboxamide (6be) achieved a CDOCKER interaction energy of −44.2836 kcal/mol, surpassing both the clinical PI3K inhibitor XL‑147 (−41.8474 kcal/mol) and the widely used positive control LY294002 (−41.5641 kcal/mol) [1]. The enhanced binding was attributed to three hydrogen bonds formed between the carboxamide‑containing side chain and the PI3Kα active site [1]. In vitro, compound 6be exhibited the most potent anti‑proliferative activity among 38 synthesized analogs, inhibiting the PI3K‑Akt‑mTOR pathway via simultaneous suppression of Akt phosphorylation at both Thr308 and Ser473 residues—a dual inhibition mechanism not observed for LY294002 [1]. In vivo, 6be displayed moderate antitumor efficacy with no obvious adverse signs during administration [1].

PI3K inhibitor Molecular docking Cancer signaling

Quinoxaline‑2‑carboxamide Derivatives Target Multiple Oncology Pathways (DNA Topoisomerase, VEGFR, EGFR, PI3K) Simultaneously, Unlike Single‑Target Indole‑2‑carboxamides

Molecular docking and in vitro profiling reveal that quinoxaline‑2‑carboxamide derivatives engage multiple therapeutically relevant targets. Compound 29 showed favorable docking scores against human DNA topoisomerase and VEGFR [1]; compound 11 potently inhibited EGFR‑TK (IC50 = 0.508 nM) [2]; and compound 6be inhibited the PI3K‑Akt‑mTOR axis with dual phosphorylation blockade [3]. In contrast, indole‑2‑carboxamides—a structurally related heterocyclic carboxamide class—act primarily through a single target, MmpL3 (mycobacterial membrane protein Large 3) [4]. This is a class‑level differentiation: the quinoxaline core's ability to act as a bioisostere of quinazoline, indole, benzimidazole, and naphthalene [1] enables binding to structurally diverse protein pockets, whereas the indole‑2‑carboxamide scaffold's activity is largely confined to MmpL3 inhibition.

Multi‑target pharmacology Polypharmacology Scaffold comparison

Validated Application Scenarios for Quinoxaline-2-carboxamide (CAS 5182-90-1) in Antimycobacterial and Oncology Drug Discovery


Antitubercular Hit‑to‑Lead Optimization Starting from the N‑Benzyl Quinoxaline‑2‑carboxamide Scaffold

Medicinal chemistry teams pursuing novel antitubercular agents with activity against drug‑sensitive M. tuberculosis should use quinoxaline‑2‑carboxamide as the core scaffold. The N‑benzyl subseries delivers MIC values as low as 3.91 µg/mL against M. tuberculosis H37Ra, with selectivity indices (SI = IC50 HepG2/MIC Mtb) >10 for compounds 18 (SI = 82.6) and 20 (SI = 16.1), indicating a favorable therapeutic window [1]. The scaffold's synthetic tractability—condensation of o‑phenylenediamine with appropriate α‑keto esters followed by amidation—enables rapid parallel synthesis of focused libraries for SAR exploration [2]. Procuring quinoxaline‑2‑carboxamide as the starting material, rather than pre‑functionalized analogs, maximizes the degrees of freedom for N‑substituent variation.

EGFR‑TK Inhibitor Development Using Quinoxaline‑2‑carboxamide as a Non‑Quinazoline Core

For kinase inhibitor programs targeting EGFR, quinoxaline‑2‑carboxamide derivatives such as compound 11 provide a scaffold that matches the potency of erlotinib (EGFR‑TK IC50 0.508 nM vs. 0.439 nM) [1] while offering a non‑quinazoline chemotype. This is strategically relevant for overcoming acquired resistance mutations (e.g., T790M) that arise from long‑term quinazoline‑based therapy. The quinoxaline‑2‑carboxamide core also enables further derivatisation at positions 3, 6, and 7—sites that are not equivalently accessible in the quinazoline scaffold—providing additional vectors for optimizing selectivity over other kinases [2]. Procurement specifications should prioritize high‑purity (>97%) quinoxaline‑2‑carboxamide suitable for amide coupling and subsequent functionalisation.

PI3K‑Akt‑mTOR Pathway Dual Inhibitor Discovery with 3‑Arylamino‑quinoxaline‑2‑carboxamides

The 3‑arylamino‑quinoxaline‑2‑carboxamide subseries, exemplified by compound 6be, enables simultaneous inhibition of Akt phosphorylation at both Thr308 and Ser473—a dual mechanism that surpasses single‑site inhibitors like LY294002 [1]. The CDOCKER interaction energy advantage over XL‑147 (−44.28 vs. −41.85 kcal/mol) [1] provides a computational basis for prioritising this scaffold in virtual screening. In vivo tolerability of 6be, with no overt toxicity during administration [1], further supports progression into lead optimisation. Research groups should source quinoxaline‑2‑carboxamide for in‑house derivatisation to the 3‑chloro intermediate (via POCl3 treatment) followed by arylamino substitution, as described in the synthetic protocol [1].

Selective Anticancer Agent Screening with Non‑Cytotoxic Quinoxaline‑2‑carboxamide Probes

Compound 29 (N‑(naphthalen‑1‑ylmethyl)quinoxaline‑2‑carboxamide) demonstrates a selectivity profile ideal for use as a probe compound in cancer biology: it is cytotoxic to HepG2 (IC50 37.3 µM), SK‑OV‑3 (IC50 49.6 µM), and PC‑3 (IC50 68.5 µM) cancer cell lines but non‑toxic to non‑cancerous HK‑2 cells (IC50 >250 µM) and inactive against bacterial/fungal strains [1]. This profile positions compound 29 as a selective anticancer chemical probe that can be used in target identification studies (predicted targets: DNA topoisomerase and VEGFR) without confounding antimicrobial activity. Procurement of quinoxaline‑2‑carboxamide enables synthesis of compound 29 and related N‑substituted analogs for use in phenotypic screening panels.

Quote Request

Request a Quote for Quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.